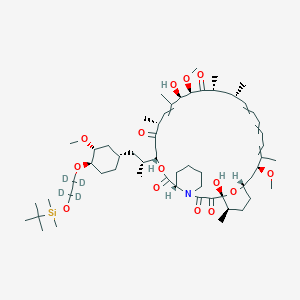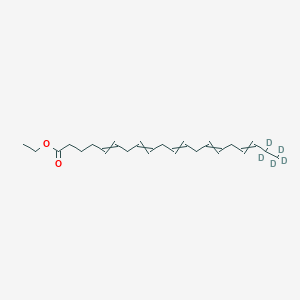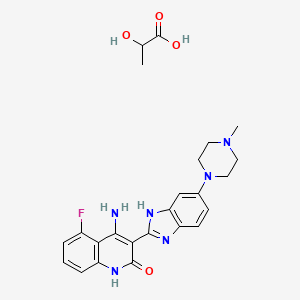
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione, also known as Dibenzoylmethane-d5, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of chalcones, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed to exert its biological effects through the regulation of various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is implicated in many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione in lab experiments is its deuterium labeling, which allows for the tracking of the compound in biological systems. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods and formulations may improve the bioavailability and efficacy of this compound in vivo.
Conclusion:
In conclusion, 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is a compound that has been widely used in scientific research due to its various biological activities. Its deuterium labeling allows for the tracking of the compound in biological systems, and its potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione can be achieved by the reaction of dibenzoylmethane with deuterium oxide. This reaction results in the deuterium labeling of the compound, which is an important factor for its use in scientific research.
Applications De Recherche Scientifique
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione has been extensively used in scientific research due to its various biological activities. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been reported to have neuroprotective effects and to improve cognitive function.
Propriétés
Numéro CAS |
3761-46-4 |
|---|---|
Nom du produit |
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione |
Formule moléculaire |
C₁₅H₅D₅O₃ |
Poids moléculaire |
243.27 |
Synonymes |
2-Hydroxy-2-phenyl-d5-1,3-indandione; 2-Hydroxy-2-phenyl-1,3-indandione; 2-hydroxyphen-d5-indione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










